molecular formula C11H10BrNO2 B1414183 Ethyl 6-bromo-2-cyano-3-methylbenzoate CAS No. 1805414-60-1

Ethyl 6-bromo-2-cyano-3-methylbenzoate

Cat. No.: B1414183
CAS No.: 1805414-60-1
M. Wt: 268.11 g/mol
InChI Key: ZMDYMWBGOBVXGE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-methylbenzoate is a chemical compound with the molecular formula C12H11BrNO2. It belongs to the class of benzoate esters and is commonly used in the synthesis of various organic molecules. This compound is characterized by its white to yellow crystalline appearance and a pungent odor. It has a melting point of 81-82°C and a boiling point of 363.5°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-cyano-3-methylbenzoate can be synthesized through a multi-step process involving the bromination of 3-methylbenzoic acid, followed by esterification and cyanation. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification involves reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 6-amino-2-cyano-3-methylbenzoate.

    Hydrolysis: 6-bromo-2-cyano-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-cyano-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The ester group facilitates the compound’s entry into cells, where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-3-cyano-6-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 6-bromo-2-cyano-3-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and cyano groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-8(6-13)7(2)4-5-9(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDYMWBGOBVXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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